2-hydroxy-6-phenyl-N-(2-phenylethyl)nicotinamide
Overview
Description
2-hydroxy-6-phenyl-N-(2-phenylethyl)nicotinamide is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.136827821 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Synergistic Action
Research has shown that compounds related to nicotinamide, such as methylene-C14-dioxyphenyl compounds, undergo hydroxylation, affecting their metabolism and action. These findings suggest a potential for studying similar compounds, including 2-hydroxy-6-phenyl-N-(2-phenylethyl)nicotinamide, in the context of drug metabolism and the prolongation of action for certain drugs and chemicals (Casida et al., 1966).
Inhibitory Effects on Drug Metabolism
Nicotinamide and derivatives have been studied for their inhibitory effects on the metabolism of various drugs by liver microsomes. The specific mechanisms of inhibition may provide insights into the development of new therapeutic strategies or the optimization of existing treatments (Sasame & Gillette, 1970).
Role in Cellular Bioenergetics
Nicotinamide phosphoribosyltransferase (NAMPT) inhibition studies, utilizing nicotinamide derivatives, reveal significant effects on cellular metabolism, highlighting their potential role in cancer therapeutics and the understanding of cellular bioenergetics (Tolstikov et al., 2014).
Antineoplastic Activities
Some studies focus on the synthesis of nicotinamide derivatives and their antineoplastic activities. These compounds exhibit moderate activity against certain cancers, underscoring the potential for further development and study in cancer treatment (Ross, 1967).
Properties
IUPAC Name |
2-oxo-6-phenyl-N-(2-phenylethyl)-1H-pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(21-14-13-15-7-3-1-4-8-15)17-11-12-18(22-20(17)24)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPHZSGHHWMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(NC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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